

Topic: Scale-up Synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

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Compound of Interest

Compound Name: 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Cat. No.: B580931

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Abstract

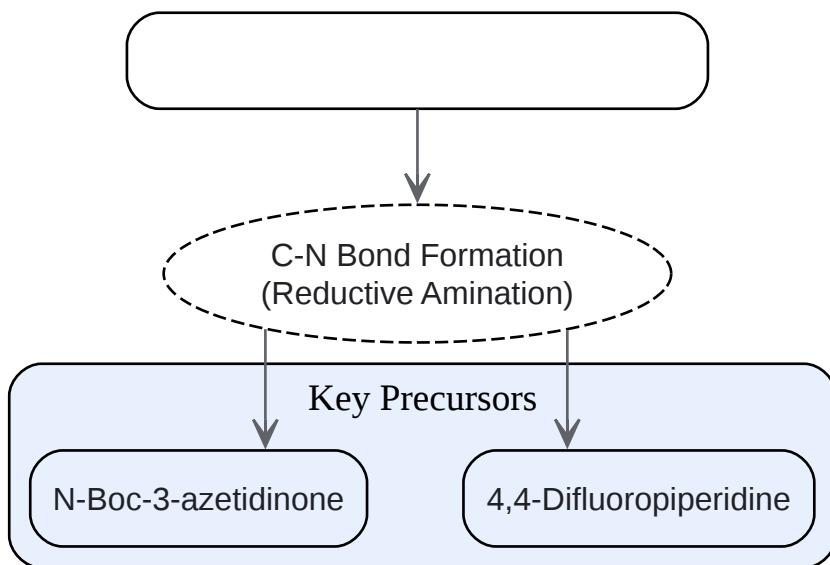
1-(Azetidin-3-yl)-4,4-difluoropiperidine is a critical building block in modern medicinal chemistry, valued for its role as a versatile pharmaceutical intermediate.^{[1][2]} The incorporation of the 4,4-difluoropiperidine motif enhances metabolic stability and modulates the physicochemical properties of drug candidates, while the azetidine ring provides a key vector for further functionalization. This document outlines a robust and scalable two-step synthetic route commencing from commercially available precursors: N-Boc-3-azetidinone and 4,4-difluoropiperidine hydrochloride. The core strategy hinges on a highly efficient reductive amination, followed by a straightforward deprotection to yield the target compound. This guide provides detailed, field-tested protocols, addresses critical scale-up parameters, and explains the scientific rationale behind key process decisions to ensure safety, efficiency, and reproducibility in a drug development setting.

Strategic Overview: Retrosynthesis and Route Selection

The successful scale-up of any active pharmaceutical ingredient (API) intermediate requires a synthetic route that is not only high-yielding but also operationally simple, safe, and cost-effective. The chosen strategy for **1-(Azetidin-3-yl)-4,4-difluoropiperidine** is designed with these principles at its core.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule at the C-N bond between the two heterocyclic rings points directly to two key synthons: a 3-functionalized azetidine and 4,4-difluoropiperidine. The most direct and industrially favored approach to form this bond is through reductive amination, which utilizes an azetidinone precursor.



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Caption: Retrosynthetic analysis of the target compound.

Rationale for Route Selection

While alternative methods like direct nucleophilic substitution exist, reductive amination was selected for several compelling reasons:

- **High Efficiency & Selectivity:** Modern reductive amination conditions, particularly using reagents like sodium triacetoxyborohydride, are mild and highly selective, minimizing side product formation.^[3]
- **Precursor Stability:** N-Boc-3-azetidinone is a stable, crystalline solid that is easier and safer to handle on a large scale compared to a 3-halo-azetidine, which would be required for a direct alkylation approach.

- **Process Robustness:** Reductive amination is a well-understood and widely implemented transformation in the pharmaceutical industry, making technology transfer and process validation more straightforward. The reaction typically proceeds under mild conditions, reducing the need for specialized high-pressure or high-temperature equipment.

Detailed Synthesis Protocols

This section provides step-by-step protocols for the synthesis, starting from readily available materials. Safety precautions must be observed at all times; appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Solvent | Grade | Supplier |
|--|-------------------|-------------------|
| 4,4-Difluoropiperidine hydrochloride | ≥98% | Commercial Source |
| N-Boc-3-azetidinone | ≥98% | Commercial Source |
| Sodium Triacetoxyborohydride (STAB) | ≥97% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ACS | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercial Source |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO ₃) | ACS Grade | Prepared in-house |
| Brine (Saturated NaCl) | ACS Grade | Prepared in-house |
| Magnesium Sulfate (MgSO ₄) | Anhydrous | Commercial Source |

Equipment: 10 L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, and condenser; addition funnel; rotary evaporator; filtration apparatus.

Workflow Overview

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References

- 1. 1-(azetidin-3-yl)-4,4-difluoropiperidine, CasNo.1257293-83-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. 1-(azetidin-3-yl)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt - Purity 95%, Molecular Weight 404.3 G/mol | Appears As Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. researchgate.net [researchgate.net]
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